molecular formula C44H32P2 B118720 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl CAS No. 76189-55-4

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Cat. No.: B118720
CAS No.: 76189-55-4
M. Wt: 622.7 g/mol
InChI Key: MUALRAIOVNYAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: is an organophosphorus compound widely used in asymmetric synthesis. This chiral diphosphine ligand consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions. It is known for its axial chirality due to restricted rotation, making it a valuable tool in enantioselective transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is typically prepared from 1,1’-bi-2-naphthol via its bis triflate derivatives. The process involves the reaction of 1,1’-bi-2-naphthol with triflic anhydride in the presence of pyridine, followed by the addition of diphenylphosphine .

Industrial Production Methods: Industrial production methods focus on optimizing the synthesis for large-scale applications. This includes the use of efficient catalytic systems and reaction conditions that ensure high yields and purity of the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl involves its role as a chiral ligand in metal-catalyzed reactions. The compound forms complexes with metals like ruthenium, rhodium, and palladium, which then catalyze enantioselective transformations. The rigid backbone of the ligand forces the phenyl rings attached to phosphorus to adopt specific conformations, allowing for selective interactions with substrates .

Comparison with Similar Compounds

Uniqueness: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is unique due to its high enantioselectivity and broad applicability in various asymmetric reactions. Its axial chirality and rigid structure make it a valuable tool in the synthesis of chiral compounds .

Properties

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUALRAIOVNYAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40913327
Record name 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76189-55-4, 98327-87-8, 76189-56-5
Record name (+)-BINAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76189-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BINAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98327-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-BINAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76189-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Binap, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Binap, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Binap, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098327878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BINAP, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F1X2F8NA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BINAP, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX12238KWH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BINAP, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970O8508MB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,399,771 discloses a process for preparing BINAP starting from enantiomerically pure binaphthol which is firstly converted into the corresponding bis(trifluoro-methanesulfonate). BINAP is subsequently obtained by nickel-catalysed coupling with diphenylphosphine. Disadvantages of this process are the high price and the difficulty of industrial handling of the sensitive and extremely aggressive trifluoromethanesulfonic anhydride in the preparation of binaphthol bis(trifluoromethane-sulfonate). The use of other trifluoromethanesulfonic acid derivatives such as trifluoromethanesulfonyl fluoride or chloride is also difficult in process engineering terms due to the high volatility of the compounds (b.p.=−20° C. and 32° C., respectively).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
bis(trifluoro-methanesulfonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to Example 6, 2-(4-isobutylphenyl) propanoic acid and the methyl ester of acetylaminocinnamic acid were asymmetrically hydrogenated with the Rh- or Ru complexes of (R)-(+)-BINAP-C3 -TS (Table 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Rh-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(R)-(+)-BINAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Reactant of Route 2
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Reactant of Route 3
Reactant of Route 3
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Reactant of Route 4
Reactant of Route 4
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Reactant of Route 5
Reactant of Route 5
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Reactant of Route 6
Reactant of Route 6
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Customer
Q & A

Q1: What is the molecular formula and weight of BINAP?

A1: BINAP has the molecular formula C44H32P2 and a molecular weight of 622.68 g/mol.

Q2: How can the chemical structure of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) be characterized?

A2: The chemical structure of dichloro[this compound]palladium(II) can be characterized by elemental analysis, infrared spectra, 1H and 31P nuclear magnetic resonance. []

Q3: Does the chirality of BINAP impact its properties?

A3: Yes, BINAP exists as two enantiomers, (R)-BINAP and (S)-BINAP, due to the restricted rotation around the binaphthyl bond. This chirality is crucial for its effectiveness in asymmetric catalysis. [, , , , ]

Q4: What makes BINAP a valuable ligand in catalysis?

A4: BINAP forms stable chelate complexes with various transition metals, particularly Ru, Rh, Pd, and Ir. These complexes act as highly efficient catalysts in numerous asymmetric reactions, enabling the production of single enantiomers of desired products. [, , , , , , , , , , , , , ]

Q5: Can you provide examples of reactions catalyzed by BINAP-metal complexes?

A5: Sure, BINAP-metal complexes catalyze a wide range of asymmetric reactions, including:

  • Asymmetric hydrogenation: Reduction of unsaturated carboxylic acids, ketones, and imines using hydrogen gas (H2). [, , , , , , ]
  • Asymmetric transfer hydrogenation: Transfer of hydrogen from a donor molecule, such as 2-propanol, to a substrate like a ketone. []
  • Allylic substitution: Substitution of a leaving group on an allylic system with a nucleophile. [, ]
  • Heck reaction: Coupling of an aryl or vinyl halide with an alkene. [, ]
  • Diels-Alder reaction: Cycloaddition of a diene and a dienophile. [, ]
  • Carbonyl-ene reaction: Addition of an alkene to a carbonyl compound containing an activated C-H bond. []

Q6: How does BINAP contribute to enantioselectivity in these reactions?

A6: The bulky and rigid structure of BINAP creates a chiral environment around the metal center in the catalyst. This steric hindrance forces the substrate to approach the catalyst in a specific orientation, favoring the formation of one enantiomer over the other. [, ]

Q7: What role does BINAP play in the asymmetric synthesis of pharmaceuticals?

A7: BINAP has been successfully utilized in the enantioselective synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including:

  • (R)-106578, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor. []
  • Naproxen, a non-steroidal anti-inflammatory drug. []
  • TAK-375, a melatonin receptor agonist for treating sleep disorders. []
  • Hepatitis C virus (HCV) inhibitors. []

Q8: How is computational chemistry employed in research on BINAP?

A8: Computational methods like Density Functional Theory (DFT) are used to:

  • Study the mechanism and enantioselectivity of BINAP-catalyzed reactions. [, , ]
  • Analyze the structural features of BINAP-metal complexes and their interactions with substrates. [, , , ]
  • Design new BINAP derivatives with improved catalytic properties. [, ]

Q9: Can you elaborate on the use of the ONIOM method and scaled hypersphere search (SHS) method in studying BINAP?

A9: The ONIOM method, combined with the SHS method, has been used to explore the adsorption structures of molecules on a RuH2-BINAP complex. This approach allows for identifying potential adsorption sites and understanding the enantioselective interactions between the catalyst and substrate. []

Q10: How do modifications to the BINAP structure affect its catalytic properties?

A10: Structural modifications, such as changes in the substituents on the phenyl rings or the binaphthyl backbone, can significantly influence the steric and electronic properties of BINAP. These changes can impact the catalyst's activity, selectivity, and stability. [, ]

Q11: Can you give an example of how BINAP modifications affect its performance?

A11: Introducing electron-donating or -withdrawing groups on the phenyl rings can modify the electron density at the phosphorus atoms, influencing the catalyst's activity and selectivity in asymmetric hydrogenation reactions. []

Q12: What is the impact of incorporating dendritic wedges into the BINAP structure?

A12: Attaching bulky dendritic wedges to the phenyl rings of BINAP can further enhance enantioselectivity by creating a more defined chiral environment around the metal center. This modification has been demonstrated in ruthenium-catalyzed asymmetric hydrogenations of ketones and esters. []

Q13: What analytical techniques are commonly used to characterize and quantify BINAP and its complexes?

A13: Various analytical techniques are employed, including:

  • Nuclear magnetic resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reactions. [, ]
  • X-ray crystallography: Determines the three-dimensional structure of crystalline BINAP complexes. [, , , ]
  • Ultraviolet-visible (UV-Vis) spectroscopy: Studies the electronic transitions of BINAP complexes and can be used for kinetic studies. []
  • Circular dichroism (CD) spectroscopy: Characterizes the chiroptical properties of BINAP and its complexes. [, ]

Q14: Are there any alternative ligands with comparable catalytic activity to BINAP?

A14: While BINAP remains a widely used chiral diphosphine ligand, other chiral ligands, such as:

  • Phosphoramidites: Offer a modular and readily tunable alternative for various asymmetric reactions, including the 1,3-dipolar cycloaddition of azomethine ylides. []
  • JOSIPHOS: An Ir(I)-JOSIPHOS catalyst in the presence of an amine additive demonstrated high enantioselectivity in the asymmetric hydrogenation of 2-phenylquinoxaline. []

Q15: When was BINAP first synthesized and what were the key milestones in its development?

A15: BINAP was first synthesized in the 1980s. Key milestones include:

  • Early 1980s: Introduction of BINAP as a chiral ligand for asymmetric catalysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.